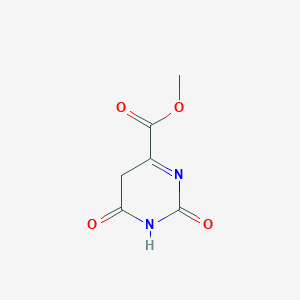

Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H6N2O4 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the iodination of 1-alkyl-methyl 2,6-dioxo-3-pentyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate was achieved by heating the compound in trifluoroacetic acid with NIS and TFAA to yield the iodo derivative .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H,1H3,(H2,7,8,9,11) . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate” are not detailed in the search results, the compound likely participates in reactions typical of esters and pyrimidines .Physical And Chemical Properties Analysis

“Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate” is a solid at room temperature . It has a molecular weight of 170.12 .Applications De Recherche Scientifique

1. Synthesis of Novel Biologically Active Disperse Dyes This compound can be used in the synthesis of novel azo-disperse dyes containing alkylhydrazonopyridinone structures . These dyes have been applied to polyester fabrics and have shown very good light fastness levels and good wash fastness .

Multifunctional Molecule

“Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate” is a multifunctional molecule as it contains a formyl group, a hydroxyl group, and the imide moiety . Each of these groups can play a role in specific transformations or uses .

Alkylation with Methyl Bromoacetate

The compound can undergo alkylation with methyl bromoacetate . This reaction could be useful in the synthesis of other complex molecules .

4. Interaction with N-Nucleophiles, Amines, and Hydrazines “Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate” can interact with N-nucleophiles, amines, and hydrazines . This property could be exploited in various chemical reactions and syntheses .

Preparation of Aldehyde Derivatives

Aldehyde derivatives are of primary importance in organic synthesis . The functionalization of important molecules such as nucleic acids with formyl groups can allow the derivatization for multiple application purposes .

6. Role in Supramolecular Chemistry, Molecular Recognition, and Sensors Nucleic bases, such as those in “Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate”, can interact with complementary functions through hydrogen bonds . This feature makes them particularly useful for many applications in the field of supramolecular chemistry, molecular recognition, and sensors .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2,6-dioxo-5H-pyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H2,1H3,(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXCHXUGEQHMFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=O)NC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenethyl)-2-((4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2595321.png)

![N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2595338.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2595340.png)

![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2595341.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2595342.png)

![3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2595343.png)